molecular formula C9H7NO2 B181525 2-(Cyanomethyl)benzoic acid CAS No. 6627-91-4

2-(Cyanomethyl)benzoic acid

Cat. No.: B181525
CAS No.: 6627-91-4
M. Wt: 161.16 g/mol
InChI Key: AGXBHBJDSLZGAP-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)benzoic acid is an organic compound with the molecular formula C₉H₇NO₂. It is characterized by the presence of a benzoic acid moiety substituted with a cyanomethyl group at the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyanomethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxyimino-1-indanone with sodium hydroxide in water at 50°C, followed by treatment with p-toluenesulfonyl chloride and subsequent acidification with hydrochloric acid to yield the desired product . Another method involves the reaction of this compound with amines in high-boiling solvents such as 1,2-dichlorobenzene or a mixture of dimethylformamide and 1,2-dichlorobenzene .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents and reagents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyanomethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The cyanomethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced products.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cyanomethyl group can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-(Cyanomethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(cyanomethyl)benzoic acid involves its interaction with various molecular targets and pathways. The cyanomethyl group can participate in nucleophilic and electrophilic reactions, while the benzoic acid moiety can engage in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s biological activity and potential therapeutic effects.

Comparison with Similar Compounds

2-(Cyanomethyl)benzoic acid can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and applications. The presence of different substituents can also affect the compound’s physical properties and biological activity, making each compound unique in its own right.

Properties

IUPAC Name

2-(cyanomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXBHBJDSLZGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216472
Record name Benzoic acid, 2-(cyanomethyl)-
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6627-91-4
Record name 2-(Cyanomethyl)benzoic acid
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Record name 2-(Cyanomethyl)benzoic acid
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Record name Benzoic acid, 2-(cyanomethyl)-
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Record name Benzoic acid, 2-(cyanomethyl)-
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Record name 2-(cyanomethyl)benzoic acid
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Record name 2-(CYANOMETHYL)BENZOIC ACID
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Synthesis routes and methods I

Procedure details

A mixture of methyl 2-cyanomethylbenzoate (10.5 g, 60.0 mmol) in aq. NaOH (66 mL, 66 mmol, 1N solution) was heated at 40° C. for 5 h and it became a clear solution. The mixture was cooled to 0° C. and acidified to pH 1 using 6N aq. HCl. The resulting white solid was collected by filtration. 1H NMR (CD3OD): δ=4.27 (s, 2H), 7.46 (td, J=7.8, 1.0 Hz, 1H), 7.54-7.60 (m, 2H), 8.09 (dd, J=7.8, 1.3 Hz, 1H).
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
66 mL
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5.0 g (37.3 mmol) of phthalide and 5.0 g (76.8 mmol) of potassium cyanide, finely ground with a mortar and under vigorous stirring, were heated to 180° C. for 3.5 h in an open round-bottom flask. In the course of this, the melt darkened in color and had solidified after the reaction time. The solid was dissolved in 50 ml of dist. H2O and the solution was extracted twice with 100 ml each time of ethyl acetate. The combined organic phases contain unconverted phthalide and were discarded. The aqueous phase was admixed with 5.0 g of FeSO4.7H2O in order to bind excess cyanide and acidified with concentrated HCl down to a pH of 2. The precipitated solid was filtered off with suction through a frit filled with kieselguhr and washed with ethyl acetate, and the filtrate was transferred to a separating funnel. After phase separation, the aqueous phase was extracted twice more with 100 ml each time of ethyl acetate, the combined organic phases were dried over MgSO4 and the solvent was removed under reduced pressure. 5.34 g (33.1 mmol, 88.7%) of o-cyanomethylbenzoic acid were obtained and were used for the following reaction without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Indan-1,2-dione-2-oxime (35 g, 0.22 mol) was added to a solution of 402.5 ml 8% NaOH, and the mixture was heated to 50° C. Then p-toluenesulfonyl chloride (54.25, 0.28 mol) was added in portions to the mixture, and the mixture was heated at 80° C. for 15 min. After cooled to room temperature, the precipitate was removed from the mixture. The filtrate was acidified with concentrated HCl to pH=3-4 and the precipitate was collected and dried to give colorless solid (26 g, 74% yield). LC-MS: 162 (MH+)
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
402.5 mL
Type
reactant
Reaction Step One
Quantity
0.28 mol
Type
reactant
Reaction Step Two
Name
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main reaction 2-(Cyanomethyl)benzoic acid is known for?

A1: this compound reacts with hetarylamines to selectively form 3-aminoisoquinolinones. [, ] This reaction is particularly interesting for synthesizing a variety of isoquinoline derivatives, which are important structural motifs in medicinal chemistry.

Q2: Are there any studies on the reaction mechanism of this compound with hetarylamines?

A2: While the provided abstracts mention the reaction outcome [, ], detailed mechanistic studies are not available in these specific papers. Further research focusing on the reaction mechanism would be beneficial to optimize reaction conditions and explore potential applications.

Q3: What is the significance of synthesizing 5,13-dihydro-11H-isoquino[3,2-b]quinazolin-11-one?

A4: One of the provided research papers focuses on the synthesis and oxidation reactions of 5,13-dihydro-11H-isoquino[3,2-b]quinazolin-11-one []. This compound likely represents a specific example of a complex isoquinoline derivative accessible through transformations of compounds like those derived from this compound. This highlights the potential of this starting material in synthesizing complex heterocyclic systems with potential biological activities.

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